molecular formula C11H15N3O2 B3112775 1-(4-Methyl-2-nitrophenyl)piperazine CAS No. 192441-85-3

1-(4-Methyl-2-nitrophenyl)piperazine

Cat. No.: B3112775
CAS No.: 192441-85-3
M. Wt: 221.26 g/mol
InChI Key: KPJKQLUMKYBKCR-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)piperazine is a synthetic compound belonging to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methyl-2-nitrophenyl group

Properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJKQLUMKYBKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-2-nitrophenyl)piperazine typically involves the reaction of 4-methyl-2-nitroaniline with piperazine under specific conditions. One common method includes the use of diethanolamine in the absence of a catalyst at high temperatures . Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methyl-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

1-(4-Methyl-2-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

1-(4-Methyl-2-nitrophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Overview of the Compound

This compound is characterized by a piperazine ring substituted with a 4-methyl-2-nitrophenyl group. This structural configuration positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in the context of inhibiting mutant EGFR tyrosine kinases, which are implicated in non-small-cell lung cancer (NSCLC) . The compound acts as both a reversible and irreversible inhibitor, showcasing its dual mechanism of action.

The molecular mechanism underlying the biological activity of this compound is not fully elucidated. However, it is suggested that the nitro group can undergo reduction to form an amino group, which may interact with various biological molecules, thereby influencing their functions . The piperazine ring contributes to hydrogen bonding interactions with proteins and enzymes, further modulating their activity.

Case Studies

A series of case studies have been conducted to further investigate the biological activities of piperazine derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that piperazine derivatives, including this compound, exhibited enhanced solubility and bioactivity against malaria parasites in vivo .
  • Anticancer Studies : In vitro assays showed that compounds with similar structural motifs to this compound displayed significant cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

Compound Activity
1-Methyl-4-(4-nitrophenyl)piperazineAntimicrobial
1-Methyl-4-(2-nitrophenyl)piperazineAnticancer
1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazineEnhanced solubility and activity

These comparisons highlight variations in biological properties due to differences in substituents on the piperazine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-2-nitrophenyl)piperazine
Reactant of Route 2
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1-(4-Methyl-2-nitrophenyl)piperazine

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